

Application Notes: Western Blot Analysis of GAL2R Activation by Ala5-Galanin (2-11)

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Compound of Interest

Compound Name: Ala5-Galanin (2-11)

Cat. No.: B12370308

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Introduction

Galanin receptor 2 (GAL2R) is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including neuronal development, neuroprotection, and seizure modulation.[1][2] The galanin system is a target of interest for drug development due to its diverse biological functions.[3][4] **Ala5-Galanin (2-11)** is a synthetic peptide analogue of galanin that acts as a specific and full agonist for GAL2R, with a significantly higher preference for GAL2R over GAL1R and GAL3R.[3][5][6]

Activation of GAL2R predominantly initiates signaling through the Gαq/11 pathway, leading to the stimulation of phospholipase C (PLC).[2][7] This cascade results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[7] A key downstream consequence of GAL2R activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2][8]

The phosphorylation of ERK1/2 (p44/42 MAPK) serves as a reliable biomarker for GAL2R activation.[9] Western blotting is a widely used technique to detect and quantify this phosphorylation event, providing a direct measure of receptor engagement and downstream signaling.[9][10] This document provides a detailed protocol for assessing the activation of GAL2R by **Ala5-Galanin (2-11)** through the Western blot analysis of ERK1/2 phosphorylation.

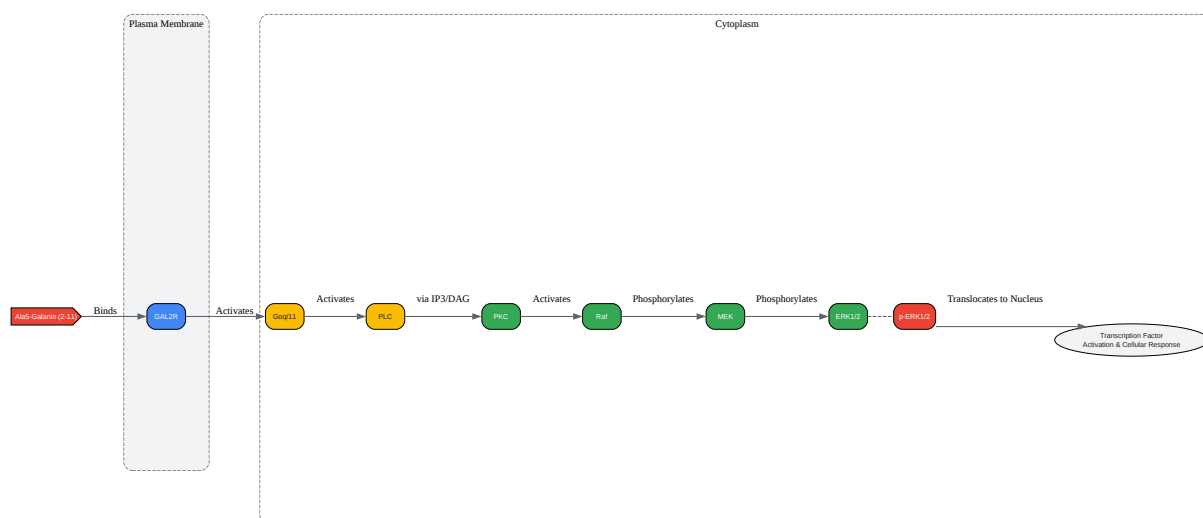
Quantitative Data

The following table summarizes the reported binding affinity and functional potency of **Ala5-Galanin (2-11)** for the GAL2 receptor.

Ligand	Receptor	Assay Type	Parameter	Value	Cell Line	Reference
Ala5-Galanin (2-11)	Human GAL2R	Radioligand Binding	Ki	258 nM	-	[11]
Ala5-Galanin (2-11)	Human GAL2R	Inositol Phosphate Accumulation	EC50	1.01 ± 0.18 μM	CHO cells	[12]

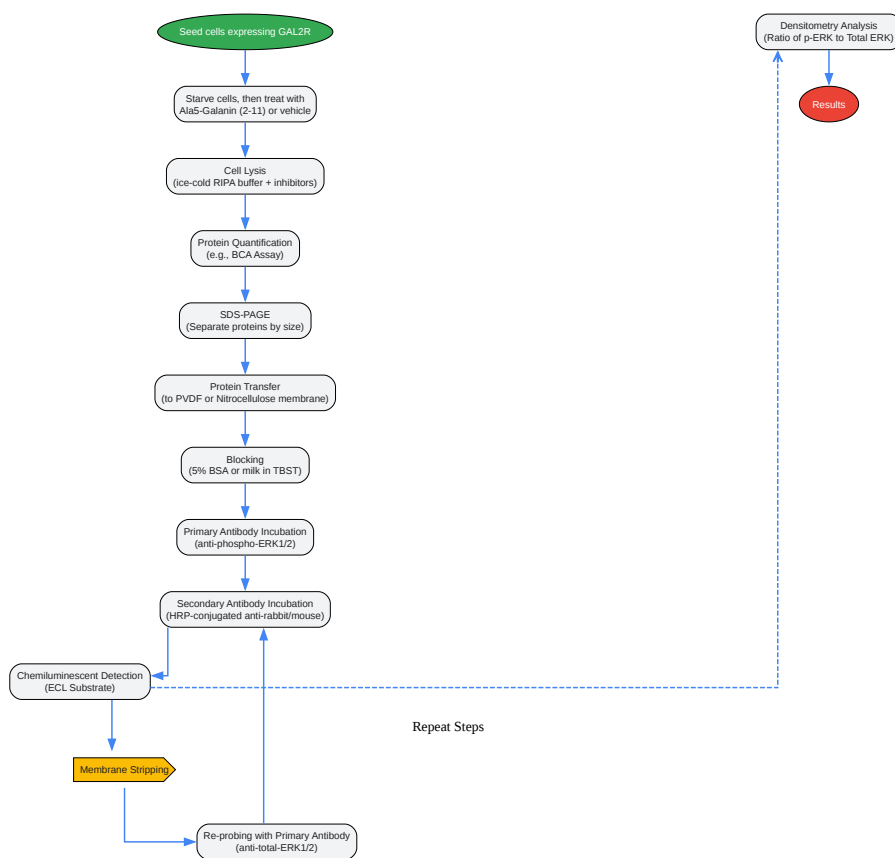
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling cascade initiated by **Ala5-Galanin (2-11)** binding to GAL2R and the general workflow for its detection via Western blot.



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GAL2R signaling cascade leading to ERK phosphorylation.



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Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol outlines the procedure for analyzing ERK1/2 phosphorylation in a cell line endogenously or exogenously expressing GAL2R following treatment with **Ala5-Galanin (2-11)**.

1. Materials and Reagents

- Cell Line: HEK293 or CHO cells stably expressing human GAL2R.
- Culture Medium: DMEM or F-12K supplemented with 10% FBS, antibiotics, and selection agent (if applicable).
- Agonist: **Ala5-Galanin (2-11)**, reconstituted in sterile water or appropriate buffer.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [\[13\]](#)
- Protein Assay: BCA Protein Assay Kit or equivalent.
- Loading Buffer: Laemmli 2X buffer. [\[13\]](#)
- Running Buffer: Tris-Glycine/SDS buffer. [\[13\]](#)
- Transfer Buffer: Tris-Glycine buffer with 20% methanol. [\[13\]](#)
- Membranes: PVDF or nitrocellulose membranes (0.45 µm).
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is recommended for phospho-antibodies.
- Primary Antibodies:
 - Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody. [\[14\]](#)
 - Mouse or Rabbit anti-total-ERK1/2 antibody. [\[15\]](#)
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG.
 - HRP-conjugated goat anti-mouse IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

- Stripping Buffer: Mild or harsh stripping buffer (e.g., containing glycine and SDS, pH 2.2).[9]

2. Cell Culture and Treatment

- Seed GAL2R-expressing cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal ERK phosphorylation.
- Prepare serial dilutions of **Ala5-Galanin (2-11)** in serum-free medium. A typical concentration range would be 10 nM to 10 μ M.
- Aspirate the starvation medium and treat the cells with different concentrations of the agonist or a vehicle control for a predetermined time (e.g., 5, 10, 15, 30 minutes). A 5-minute stimulation is often sufficient for ERK phosphorylation.[16]
- To stop the stimulation, immediately place the plate on ice and aspirate the medium.

3. Cell Lysis and Protein Quantification

- Wash the cells once with ice-cold PBS.
- Add 100-150 μ L of ice-cold lysis buffer (with inhibitors) to each well.[17]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
- Transfer the supernatant (total cell lysate) to a new tube.
- Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

- Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2X Laemmli buffer.
- Heat the samples at 95-100°C for 5 minutes. Note: For some GPCRs, boiling is avoided, but for downstream targets like ERK, it is standard practice.[\[18\]](#)
- Load 20-30 µg of protein per lane into an 8-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[\[13\]](#)
- Run the gel at 100-120 V until the dye front reaches the bottom.[\[13\]](#)
- Transfer the separated proteins to a PVDF membrane. If using PVDF, pre-activate the membrane in methanol for 1 minute.[\[13\]](#) Perform a wet or semi-dry transfer according to the manufacturer's protocol.

5. Immunoblotting and Detection

- Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[\[17\]](#)
- Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[\[9\]](#)[\[17\]](#)
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[\[19\]](#)
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL detection reagent and incubate it with the membrane according to the manufacturer's protocol.
- Capture the chemiluminescent signal using a digital imager or X-ray film.

6. Stripping and Re-probing for Total ERK

- After imaging, wash the membrane with TBST.

- Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[9]
- Wash the membrane thoroughly with TBST (3 x 10 minutes) to remove the stripping buffer.
- Block the membrane again for 1 hour in 5% BSA or milk in TBST.
- Incubate the membrane with the primary antibody against total-ERK1/2 overnight at 4°C.
- Repeat the secondary antibody incubation, washing, and detection steps as described above.

7. Data Analysis

- Use densitometry software (e.g., ImageJ) to quantify the band intensity for both phospho-ERK (p-ERK) and total-ERK for each sample.
- Normalize the p-ERK signal to the corresponding total-ERK signal to account for any variations in protein loading.
- Express the results as a fold change in the p-ERK/total-ERK ratio relative to the vehicle-treated control. The data can be plotted in a dose-response curve to determine the EC50 of **Ala5-Galanin (2-11)** for ERK activation.

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